molecular formula C8H12O3 B2412797 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2243513-71-3

1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No. B2412797
CAS RN: 2243513-71-3
M. Wt: 156.181
InChI Key: XYYNJRJQVQSMHH-UHFFFAOYSA-N
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Description

“1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid” is a chemical compound with the molecular formula C8H12O3 . It is a derivative of 2-Oxabicyclo[2.2.1]heptane .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H12O3/c1-7-2-3-8(4-7,5-11-7)6(9)10/h2-5H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.18 . It is an oil at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Immunosuppressive Agent

1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has been investigated as an immunosuppressive agent. It inhibits T-lymphocytes by preventing the formation of active transcription factors, such as NF-AT and NF-IL2A. These factors are crucial for interleukin-2 (IL2) gene expression .

Anti-Inflammatory Properties

Research suggests that this compound exhibits anti-inflammatory effects. By modulating immune responses, it may help mitigate inflammation-related conditions .

Antibacterial Activity

Studies have explored the antibacterial potential of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid. Its unique structure could make it a promising candidate for combating bacterial infections .

Synthetic Building Block

Chemists utilize this compound as a synthetic building block. Its functional groups allow for diverse derivatization, making it valuable in organic synthesis .

Biomedical Applications

Researchers have investigated its potential in drug delivery systems and biomaterials due to its stability and reactivity. Incorporating it into polymer matrices or nanoparticles could enhance drug release profiles .

Cycloaddition Reactions

The strained bicyclic structure of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid makes it an interesting substrate for cycloaddition reactions. Chemists explore its reactivity in various transformations .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7-2-3-8(4-7,5-11-7)6(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYNJRJQVQSMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

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